![molecular formula C20H21N3O3S B2925403 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 681265-22-5](/img/structure/B2925403.png)

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

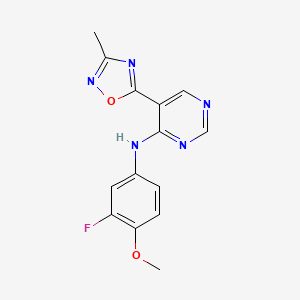

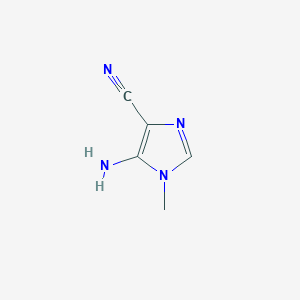

The compound is a complex organic molecule that contains a pyrazole ring and a naphthamide moiety. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing three carbon atoms and two nitrogen atoms . Naphthamide is derived from naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazole ring and a naphthamide group. The tert-butyl group and the dioxido group would likely add steric bulk and polarity to the molecule, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the tert-butyl group could increase the compound’s hydrophobicity, while the dioxido group could increase its reactivity .科学的研究の応用

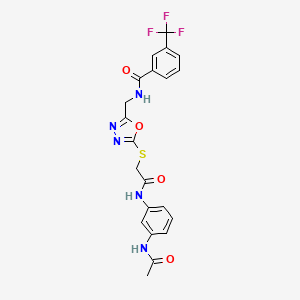

Antibacterial Applications

This compound has been identified as an intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane exhibits a wide antibacterial spectrum, potent activity against both Gram-positive and Gram-negative bacteria, and is particularly effective against Pseudomonas aeruginosa and multidrug-resistant strains .

Anti-inflammatory and Analgesic Uses

Pyrazole derivatives, which include the core structure of this compound, are known for their anti-inflammatory and analgesic properties . They can be used to develop new medications that target inflammatory pathways and pain perception mechanisms.

Anticancer Research

The pyrazole moiety is a common feature in many anticancer agents. The specific structure of this compound could be explored for its potential to inhibit cancer cell growth and proliferation .

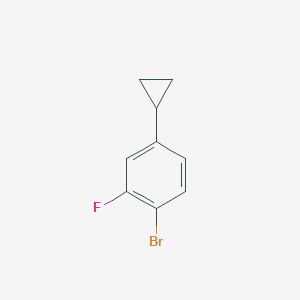

Antiviral Agents

Research has shown that certain pyrazole derivatives can act as noncovalent inhibitors of coronavirus 3CLpro, an enzyme critical for the replication of coronaviruses . This suggests that our compound could be modified to enhance its antiviral activity, particularly against SARS-CoV and related viruses.

Antifungal Effects

The compound’s derivatives have shown promise in antifungal applications, particularly through molecular docking and dynamics studies . These studies can lead to the development of new antifungal drugs that target specific enzymes or pathways in fungal organisms.

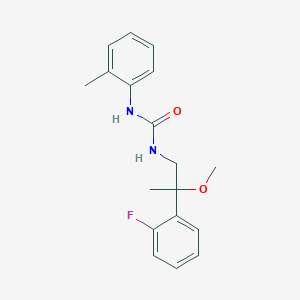

Herbicidal Properties

Pyrazole compounds have also been noted for their herbicidal activity . This compound could be used as a starting point for the synthesis of new herbicides with specific action mechanisms, potentially contributing to agricultural research and development.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-20(2,3)23-18(16-11-27(25,26)12-17(16)22-23)21-19(24)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,11-12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBZLOVWGLCNRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2925320.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925332.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2925336.png)

![4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2925339.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2925342.png)